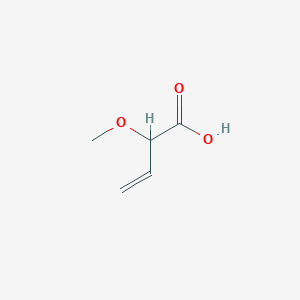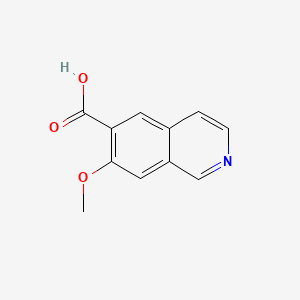
Phochinenin G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Phochinenin G is typically isolated from the whole plant of Pholidota chinensis. The isolation process involves extensive spectroscopic investigations, including 1D and 2D NMR and HR-EIMS . The compound is separated by high-performance liquid chromatography (HPLC) on an optically active stationary phase and characterized using circular dichroism (CD) spectroscopy
化学反应分析
Phochinenin G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Phochinenin G has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique atropisomerism properties and its potential use in molecular machines and chemical synthesis . In biology and medicine, this compound is investigated for its potential antiproliferative, antimicrobial, anti-inflammatory, and antioxidant effects . These properties make it a promising candidate for further research in drug development and therapeutic applications.
作用机制
The mechanism of action of Phochinenin G involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its phenanthrene structure, which allows it to interact with cellular components and modulate various biological processes . The specific molecular targets and pathways involved in its effects are still under investigation, but its antiproliferative and antimicrobial activities suggest potential interactions with cellular signaling pathways and enzymes .
相似化合物的比较
Phochinenin G is similar to other phenanthrene derivatives isolated from the Orchidaceae family. Some of the similar compounds include phochinenins A-F, gymconpin C, and flavanthrin . These compounds share structural similarities but differ in their specific substituents and biological activities. This compound is unique due to its specific dimeric structure and its ability to exist as optically stable atropisomers .
属性
分子式 |
C30H26O6 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC 名称 |
3-(4,7-dihydroxy-2-methoxy-9,10-dihydrophenanthren-3-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-35-20-10-17-5-4-16-11-24(32)23(14-22(16)27(17)25(33)13-20)29-26(36-2)12-18-6-3-15-9-19(31)7-8-21(15)28(18)30(29)34/h7-14,31-34H,3-6H2,1-2H3 |
InChI 键 |
FRNODSBMQDXGBL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=CC(=C(C=C3CC2)O)C4=C(C=C5CCC6=C(C5=C4O)C=CC(=C6)O)OC)C(=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



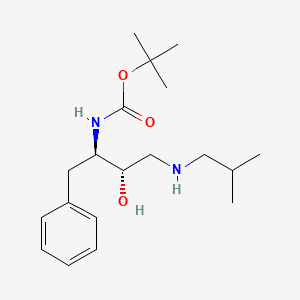
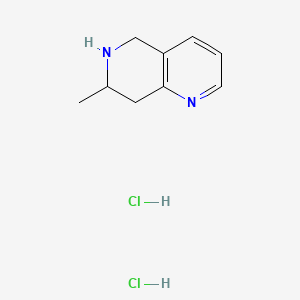
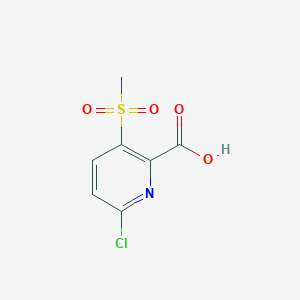
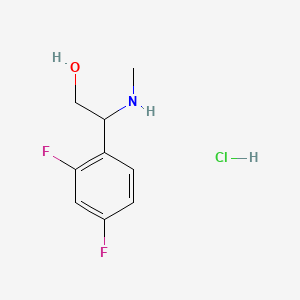
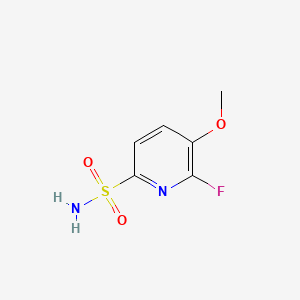
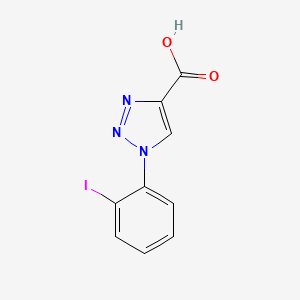
![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)
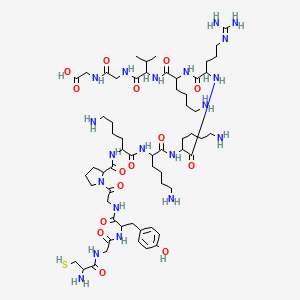

![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)
